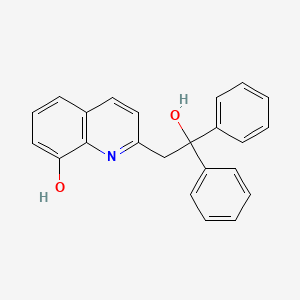
2-(2-Hydroxy-2,2-diphenylethyl)quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxy-2,2-diphenylethyl)quinolin-8-ol is a chemical compound with the molecular formula C23H19NO2. It is known for its unique structure, which includes a quinoline ring substituted with a hydroxy-diphenylethyl group. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(2-Hydroxy-2,2-diphenylethyl)quinolin-8-ol can be synthesized via a Grignard reaction. The process involves the reaction of a Grignard reagent with an appropriate quinoline derivative. Specifically, the activated methyl group in position 2 of the quinoline ring is targeted . The reaction conditions typically include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using industrial-grade reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxy-2,2-diphenylethyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The quinoline ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline ketones, while reduction can produce various hydroquinoline derivatives.
Applications De Recherche Scientifique
2-(2-Hydroxy-2,2-diphenylethyl)quinolin-8-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxy-2,2-diphenylethyl)quinolin-8-ol involves its interaction with specific molecular targets. For instance, it inhibits phenol oxidase by binding to the enzyme’s active site, thereby preventing the enzyme from catalyzing its substrate . The exact pathways and molecular targets may vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Hydroxy-2,2-diphenylethyl)quinoline
- 8-Hydroxyquinoline
- 2-Phenylethylquinoline
Uniqueness
2-(2-Hydroxy-2,2-diphenylethyl)quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
55484-39-4 |
|---|---|
Formule moléculaire |
C23H19NO2 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
2-(2-hydroxy-2,2-diphenylethyl)quinolin-8-ol |
InChI |
InChI=1S/C23H19NO2/c25-21-13-7-8-17-14-15-20(24-22(17)21)16-23(26,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-15,25-26H,16H2 |
Clé InChI |
LDZOSUAXJBLVNW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CC2=NC3=C(C=CC=C3O)C=C2)(C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


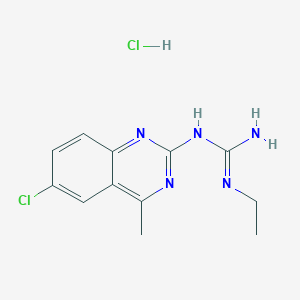
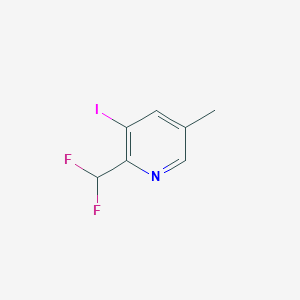
![2,2'-[(1-Phenylethyl)imino]diethanol](/img/structure/B13998008.png)
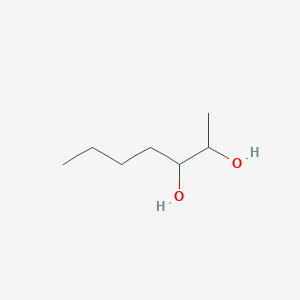
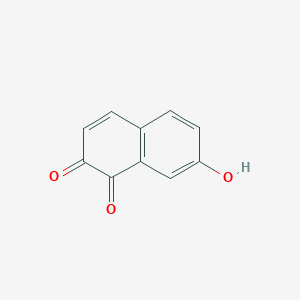
![4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane](/img/structure/B13998017.png)
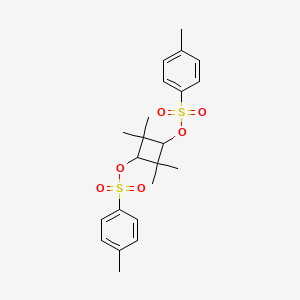
![4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane](/img/structure/B13998034.png)
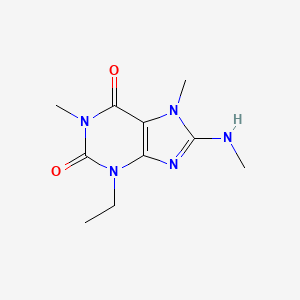
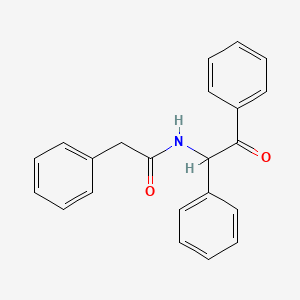


![3-Methyl-3-[(2-methyloxiran-2-yl)-[(2-methylpropan-2-yl)oxy]methoxy]oxetan-2-one](/img/structure/B13998066.png)
![Acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester](/img/structure/B13998079.png)
